Cas no 612-41-9 (2-Nitrocinnamic Acid)

2-Nitrocinnamic Acid is a nitro-substituted derivative of cinnamic acid, characterized by the presence of a nitro group at the ortho position of the phenyl ring. This compound is widely utilized in organic synthesis and pharmaceutical research due to its role as a versatile intermediate. Its conjugated double bond and nitro group make it valuable for applications such as photochemical studies, polymer synthesis, and as a precursor for heterocyclic compounds. The nitro group enhances reactivity, facilitating further functionalization. 2-Nitrocinnamic Acid is typically supplied as a crystalline solid with high purity, ensuring consistent performance in research and industrial processes. Its stability and well-defined properties make it a reliable choice for synthetic applications.
2-Nitrocinnamic Acid structure
2-Nitrocinnamic Acid structure
商品名:2-Nitrocinnamic Acid
CAS番号:612-41-9
MF:C9H7NO4
メガワット:193.15618
MDL:MFCD00007189
CID:38876
PubChem ID:24897512

2-Nitrocinnamic Acid 化学的及び物理的性質

名前と識別子

    • 3-(2-Nitrophenyl)acrylic acid
    • 2-Nitrocinnamic acid
    • RARECHEM BK HC T331
    • TRANS-3-(2-NITROPHENYL)PROPENOIC ACID
    • trans-2-nitrocinnamic acid
    • (2E)-3-(2-Nitrophenyl)-2-propenoic acid
    • 2-Propenoic acid, 3-(2-nitrophenyl)-
    • 3-(2-nitrophenyl)-2-propenoicaci
    • 3-(2-nitrophenyl)-2-propenoicacid
    • o-Nitrocinnamic Acid
    • O-NITROCINNAMIC ACID CRYSTALLINE
    • 3-(2-Nitrophenyl)propenoic acid
    • 2-Propenoic acid, 3-(nitrophenyl)-
    • VD7QK30B69
    • 3-(2-Nitrophenyl)-acrylic acid
    • EINECS 210-309-4
    • (E)-3-(2-Nitrophenyl)acrylic acid
    • NCGC00246152-01
    • BB 0257993
    • SCHEMBL42323
    • 1013-96-3
    • N0356
    • 612-41-9
    • o-Nitrozimtsaure
    • AKOS000120412
    • MLS000775419
    • AC-20109
    • NSC-638145
    • UNII-VD7QK30B69
    • beta-2-nitro-trans-cinnamic acid
    • NS00042015
    • 3-(2-(Hydroxy(oxido)amino)phenyl)acrylic acid
    • (2E)-3-(2-nitrophenyl)acrylic acid
    • trans-3-(2-Nitrophenyl)acrylic acid
    • A897174
    • 2-NITROBENZENEPROPENOIC ACID
    • 2-Propenoic acid, 3-(2-nitrophenyl)-, (2E)-
    • F1727-0301
    • CCRIS 1668
    • CS-W015784
    • CCRIS 2339
    • SMR000368499
    • 2-NitrocinnamicAcid
    • BBQDLDVSEDAYAA-AATRIKPKSA-
    • AMY5020
    • (E)-3-(2-nitrophenyl)prop-2-enoic acid
    • NSC14018
    • trans-3-(2-nitrophenyl)prop-2-enoic acid
    • NSC638145
    • EN300-17134
    • A833118
    • NSC-14018
    • AS-9704
    • Z2942852653
    • MFCD00007189
    • BAA01396
    • HMS2742K24
    • (E)-3-(2-Nitrophenyl)acrylicacid
    • J-501880
    • InChI=1/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+
    • (2E)-3-(2-Nitrophenyl)-2-propenoic acid #
    • 3-(2-Nitrophenyl)-2-propenoic acid
    • CHEMBL1565279
    • E-3-(2-nitrophenyl)propenoic acid
    • NSC 14018
    • trans-2-Nitrocinnamic acid, 98%
    • (E)-2-Nitrocinnamic acid
    • (2E)-3-(2-nitrophenyl)prop-2-enoic acid
    • Cinnamic acid, o-nitro-
    • 2-Nitrocinnamic Acid,97%
    • ALBB-011739
    • BBL015183
    • STK414988
    • 2-Nitrocinnamic Acid
    • MDL: MFCD00007189
    • インチ: 1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)
    • InChIKey: BBQDLDVSEDAYAA-AATRIKPKSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 193.03800
  • どういたいしつりょう: 193.037508
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.3
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: -1

じっけんとくせい

  • 色と性状: 淡黄色水晶
  • 密度みつど: 1.4058 (rough estimate)
  • ゆうかいてん: 243-245 °C (lit.)
  • ふってん: 329.36°C (rough estimate)
  • フラッシュポイント: 171.8 °C
  • 屈折率: 1.5200 (estimate)
  • すいようせい: 不溶性
  • PSA: 83.12000
  • LogP: 2.21580

2-Nitrocinnamic Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319
  • 警告文: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S22-S24/25
  • RTECS番号:UD3642850
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • 危険レベル:IRRITANT

2-Nitrocinnamic Acid 税関データ

  • 税関コード:29163900
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Nitrocinnamic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037654-25g
3-(2-Nitrophenyl)acrylic acid
612-41-9 98%
25g
¥265.00 2024-05-07
Enamine
EN300-33980-5.0g
3-(2-nitrophenyl)prop-2-enoic acid
612-41-9
5.0g
$222.0 2023-02-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002695-5g
2-Nitrocinnamic Acid
612-41-9 98%
5g
¥109 2024-05-22
TRC
N495878-50mg
2-Nitrocinnamic Acid
612-41-9
50mg
$ 50.00 2022-06-03
Key Organics Ltd
AS-9704-10MG
(2E)-3-(2-nitrophenyl)prop-2-enoic acid
612-41-9 >95%
10mg
£63.00 2025-02-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T101927-25g
2-Nitrocinnamic Acid
612-41-9 98%
25g
¥265.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T26080-5g
3-(2-Nitrophenyl)acrylic acid
612-41-9
5g
¥89.0 2021-09-07
AstaTech
64680-100/G
3-(2-NITROPHENYL)-ACRYLIC ACID
612-41-9 97%
100/G
$176 2022-06-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T101927-100g
2-Nitrocinnamic Acid
612-41-9 98%
100g
¥906.90 2023-09-01
Key Organics Ltd
AS-9704-5MG
(2E)-3-(2-nitrophenyl)prop-2-enoic acid
612-41-9 >95%
5mg
£46.00 2025-02-08

2-Nitrocinnamic Acid 関連文献

2-Nitrocinnamic Acidに関する追加情報

Professional Introduction to 2-Nitrocinnamic Acid (CAS No: 612-41-9)

2-Nitrocinnamic Acid, with the chemical formula C9H7O4N, is a significant organic compound widely recognized in the field of pharmaceutical chemistry and synthetic biology. Its molecular structure incorporates both a cinnamic acid moiety and a nitro group, which endows it with unique chemical properties and biological activities. As a derivative of cinnamic acid, this compound has garnered considerable attention due to its potential applications in drug development, agrochemicals, and material science.

The synthesis of 2-Nitrocinnamic Acid typically involves the nitration of cinnamic acid or its derivatives under controlled conditions. The nitration process introduces a nitro group (-NO2) at the α-position relative to the carboxylic acid group, resulting in the formation of 2-Nitrocinnamic Acid. This transformation is often carried out using conventional nitrating agents such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction requires careful temperature control to avoid over-nitration or decomposition, which could lead to undesired byproducts.

In recent years, 2-Nitrocinnamic Acid has been explored for its pharmacological properties. Studies have demonstrated its potential as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The nitro group in its structure can be further functionalized through reduction or other chemical transformations, enabling the development of more complex pharmacophores.

One of the most intriguing aspects of 2-Nitrocinnamic Acid is its role in medicinal chemistry. Researchers have investigated its derivatives for their antimicrobial, antioxidant, and anti-inflammatory effects. Notably, modifications to the nitro group or the cinnamic acid backbone have led to compounds with enhanced biological activity. These findings underscore the importance of 2-Nitrocinnamic Acid as a scaffold for drug discovery.

The compound's reactivity also makes it valuable in material science applications. For example, it can be polymerized or incorporated into coatings to enhance their durability and chemical resistance. Additionally, its ability to participate in various organic reactions allows for its use in cross-coupling reactions, which are fundamental in modern synthetic chemistry.

Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 2-Nitrocinnamic Acid. Catalytic processes that minimize waste and reduce energy consumption are being actively developed. These innovations not only improve efficiency but also align with global efforts to promote environmentally friendly practices.

The pharmacological potential of 2-Nitrocinnamic Acid has been further highlighted by studies on its derivatives. For instance, researchers have synthesized analogs that exhibit potent inhibitory effects on specific enzymes implicated in inflammatory diseases. Such findings open new avenues for therapeutic intervention and highlight the compound's versatility as a pharmacological tool.

In conclusion, 2-Nitrocinnamic Acid (CAS No: 612-41-9) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical synthesis, while its derivatives offer promising leads for drug development. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further.

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